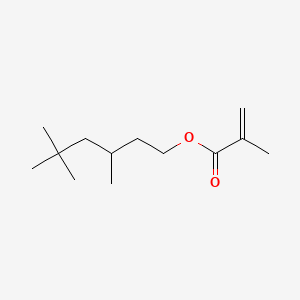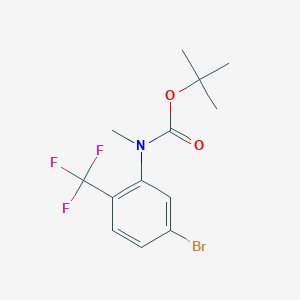
Dimethyl 5-(1-hydroxy-N-octadecyl-2-naphthamido)isophthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 5-(1-hydroxy-N-octadecyl-2-naphthamido)isophthalate is a complex organic compound with the molecular formula C39H53NO6 and a molecular weight of 631.80 g/mol. This compound is known for its unique structure, which includes a naphthalene ring, an octadecyl chain, and an isophthalate ester group. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-(1-hydroxy-N-octadecyl-2-naphthamido)isophthalate typically involves multiple steps, starting with the preparation of the naphthalene derivativeThe final step involves the esterification of the isophthalate group with dimethyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of advanced techniques such as chromatography and crystallization may be employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 5-(1-hydroxy-N-octadecyl-2-naphthamido)isophthalate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide linkage can be reduced to form an amine.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield naphthoquinone derivatives, while reduction of the amide linkage can produce primary amines .
Wissenschaftliche Forschungsanwendungen
Dimethyl 5-(1-hydroxy-N-octadecyl-2-naphthamido)isophthalate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of Dimethyl 5-(1-hydroxy-N-octadecyl-2-naphthamido)isophthalate involves its interaction with specific molecular targets and pathways. The hydroxyl group on the naphthalene ring can form hydrogen bonds with biological molecules, while the octadecyl chain can interact with lipid membranes. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or disruption of membrane integrity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl 5-(1-hydroxy-2-naphthalenyl)carbonyl)octadecylamino)-1,3-benzenedicarboxylate
- Dimethyl 5-(1-hydroxy-2-naphthalenyl)carbonyl)stearylamino) isophthalate
- Isophthalic acid, 5-(1-hydroxy-2-naphthalenyl)carbonyl)octadecylamino)-, dimethyl ester
Uniqueness
Dimethyl 5-(1-hydroxy-N-octadecyl-2-naphthamido)isophthalate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments, making it versatile for various applications .
Eigenschaften
CAS-Nummer |
3748-70-7 |
|---|---|
Molekularformel |
C39H53NO6 |
Molekulargewicht |
631.8 g/mol |
IUPAC-Name |
dimethyl 5-[(1-hydroxynaphthalene-2-carbonyl)-octadecylamino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C39H53NO6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-26-40(33-28-31(38(43)45-2)27-32(29-33)39(44)46-3)37(42)35-25-24-30-22-19-20-23-34(30)36(35)41/h19-20,22-25,27-29,41H,4-18,21,26H2,1-3H3 |
InChI-Schlüssel |
XOWCGAANUVRYOR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCN(C1=CC(=CC(=C1)C(=O)OC)C(=O)OC)C(=O)C2=C(C3=CC=CC=C3C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





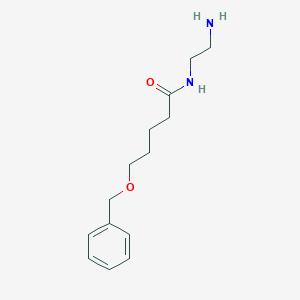

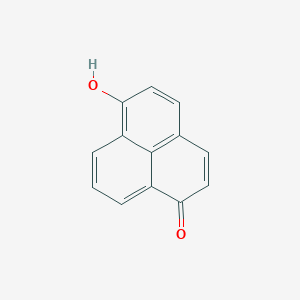
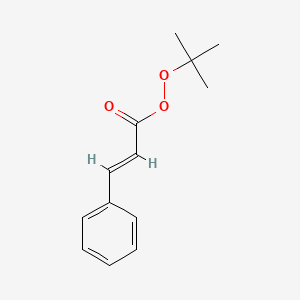

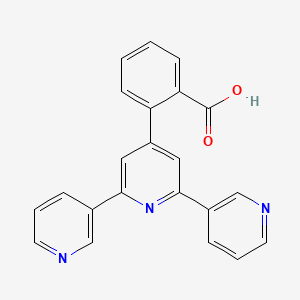
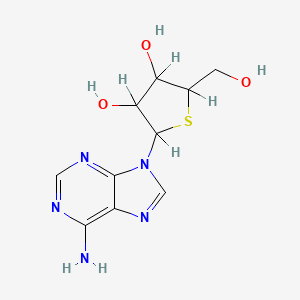

![5-[3-(trimethylsilyl)phenyl]-1H-pyrazole](/img/structure/B13730680.png)
